molecular formula C13H8O3S B5549347 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one CAS No. 63046-12-8

6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one

Cat. No.: B5549347
CAS No.: 63046-12-8
M. Wt: 244.27 g/mol
InChI Key: QDHOMPFGMZBCBO-UHFFFAOYSA-N
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Description

6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a thiophene ring at the 2-position and a hydroxyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out in a basic medium, where an appropriately substituted benzaldehyde reacts with a thiophene derivative to form the desired chromenone structure . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the chromenone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone ring can be reduced to form a dihydrochromenone derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 6-oxo-2-(thiophen-2-yl)-4H-chromen-4-one.

    Reduction: Formation of 6-hydroxy-2-(thiophen-2-yl)-dihydrochromen-4-one.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The hydroxyl group at the 6-position and the thiophene ring are likely crucial for its biological activity, enabling interactions with target proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chromenone core and the thiophene ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-hydroxy-2-thiophen-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHOMPFGMZBCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351965
Record name 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63046-12-8
Record name 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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